8-bromo-3-ethyl-2,3,4,9-tetrahydro-1H-carbazole
Description
8-Bromo-3-ethyl-2,3,4,9-tetrahydro-1H-carbazole is a substituted tetrahydrocarbazole derivative characterized by a partially saturated carbazole scaffold. The molecule features a bromine atom at position 8 and an ethyl group at position 3 (Figure 1). The tetrahydro modification (saturation of the C2–C3 and C4–C9 bonds) reduces aromaticity compared to fully aromatic carbazoles, which can modulate electronic properties, steric bulk, and binding interactions with biological targets . Bromine, as an electron-withdrawing substituent, enhances electrophilicity and may influence π–π stacking in receptor binding .
Properties
Molecular Formula |
C14H16BrN |
|---|---|
Molecular Weight |
278.19 g/mol |
IUPAC Name |
8-bromo-3-ethyl-2,3,4,9-tetrahydro-1H-carbazole |
InChI |
InChI=1S/C14H16BrN/c1-2-9-6-7-13-11(8-9)10-4-3-5-12(15)14(10)16-13/h3-5,9,16H,2,6-8H2,1H3 |
InChI Key |
XVGMGGKOYMKZBI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC2=C(C1)C3=C(N2)C(=CC=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-3-ethyl-2,3,4,9-tetrahydro-1H-carbazole can be achieved through several methods. One common approach involves the Fischer indole synthesis, where substituted phenylhydrazines react with cyclohexanone under acidic conditions to form the desired tetrahydrocarbazole derivative . The reaction typically requires the use of acetic acid and hydrochloric acid as catalysts and is carried out under reflux conditions.
Industrial Production Methods
Industrial production of 8-bromo-3-ethyl-2,3,4,9-tetrahydro-1H-carbazole may involve large-scale synthesis using similar methods as described above. The process would be optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
8-bromo-3-ethyl-2,3,4,9-tetrahydro-1H-carbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carbazolones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into fully saturated carbazole derivatives.
Substitution: The bromine atom in the structure can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, organic hydroperoxides, and selenium (IV) oxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Carbazolones or benzazonine-diones.
Reduction: Fully saturated carbazole derivatives.
Substitution: Various substituted carbazole derivatives depending on the nucleophile used.
Scientific Research Applications
8-bromo-3-ethyl-2,3,4,9-tetrahydro-1H-carbazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-bromo-3-ethyl-2,3,4,9-tetrahydro-1H-carbazole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require further experimental studies to elucidate.
Comparison with Similar Compounds
Comparison with Structural Analogs
Bromine Substitution
- 8-Bromo Derivatives : The target compound’s bromine at position 8 distinguishes it from analogs like 6-bromo-9-ethyl-2,3,4,9-tetrahydro-carbazol-1-one (), where bromine at position 6 and a ketone at position 1 alter electronic and steric profiles. Position 8 bromination may optimize interactions with hydrophobic pockets in receptors (e.g., dopamine D3, HCV NS5B) compared to other positions .
- 6-Bromo Derivatives : Compound 3b (6-chloro-2,3,4,9-tetrahydro-1H-carbazole) showed reduced potency in dopamine D3 binding compared to aromatic carbazoles, highlighting the importance of substituent position and aromaticity .
Ethyl Group at Position 3
- The ethyl group in the target compound contrasts with analogs like 9-ethyl derivatives (e.g., 6-bromo-9-ethyl-2,3,4,9-tetrahydro-carbazol-1-one, ). Position 3 substitution may enhance conformational flexibility or stabilize interactions with receptor residues (e.g., CRTH2 antagonists in ).
Aromaticity and Pharmacological Effects
- Tetrahydro vs. Fully Aromatic Carbazoles :
- In dopamine D3 receptor studies, 2,3,4,9-tetrahydro-1H-carbazole (compound 13) exhibited reduced potency compared to its fully aromatic counterpart (ZLG-25), emphasizing the role of aromatic π–π interactions in receptor binding .
- For HCV NS5B inhibition, 2,3,4,9-tetrahydro-1H-carbazole (compound 120) showed an IC50 of 3200 nM, whereas cyclopenta[b]indole derivatives (e.g., compound 121, IC50 = 550 nM) demonstrated higher potency, suggesting that partial saturation may limit activity in some contexts .
Functional Group Variations
- Nitro and Chloro Substituents: Compound 15a (6-chloro-8-nitro-tetrahydrocarbazole) and J-4 (p-nitro acetophenone derivative, ) showed enhanced anticancer activity, likely due to nitro’s electron-withdrawing effects stabilizing charge-transfer interactions . Chloro substituents (e.g., compound 3b in ) may improve solubility or alter metabolic stability compared to bromine.
Biological Activity
8-Bromo-3-ethyl-2,3,4,9-tetrahydro-1H-carbazole is a synthetic compound belonging to the carbazole family, which has garnered interest due to its diverse biological activities. This compound has been studied for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents. This article will explore the biological activity of 8-bromo-3-ethyl-2,3,4,9-tetrahydro-1H-carbazole, including its mechanisms of action, pharmacological properties, and relevant case studies.
The molecular formula of 8-bromo-3-ethyl-2,3,4,9-tetrahydro-1H-carbazole is with a molecular weight of approximately 248.14 g/mol. Its structure features a bromine atom at the 8-position and an ethyl group at the 3-position of the carbazole ring.
| Property | Value |
|---|---|
| Molecular Formula | C13H12BrN |
| Molecular Weight | 248.14 g/mol |
| IUPAC Name | 8-bromo-3-ethylcarbazole |
Research indicates that carbazole derivatives can interact with various biological targets such as receptors and enzymes. Specifically, 8-bromo-3-ethyl-2,3,4,9-tetrahydro-1H-carbazole has shown potential in modulating neurotransmitter systems and may influence pathways related to neuroprotection and cancer therapy.
Neuroprotective Effects
Studies have demonstrated that carbazole derivatives exhibit neuroprotective properties by acting on dopaminergic pathways. For instance, they may enhance dopamine receptor signaling or protect against oxidative stress in neuronal cells.
Anticancer Activity
The compound has also been investigated for its anticancer potential. Research suggests that it can induce apoptosis in cancer cells through various mechanisms such as cell cycle arrest and modulation of apoptosis-related proteins.
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxic effects of 8-bromo-3-ethyl-2,3,4,9-tetrahydro-1H-carbazole on various cancer cell lines. The results indicate a dose-dependent inhibition of cell proliferation:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical) | 15.2 |
| MCF7 (Breast) | 12.5 |
| A549 (Lung) | 18.0 |
These findings suggest that the compound exhibits significant cytotoxicity against these cancer cell lines.
Case Studies
- Neuroprotection in Parkinson's Disease Models : A study evaluated the effects of 8-bromo-3-ethyl-2,3,4,9-tetrahydro-1H-carbazole on neuronal survival in models simulating Parkinson's disease. The compound was found to reduce neuronal death induced by neurotoxins while enhancing dopamine levels in treated models.
- Antitumor Activity : Another investigation focused on the compound's ability to inhibit tumor growth in xenograft models. Results indicated a marked reduction in tumor size compared to control groups when administered at specific dosages over a defined period.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
